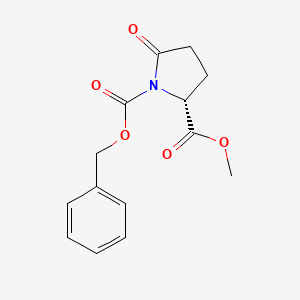

1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate

Description

1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by a 5-oxo (keto) group and ester substituents at the 1- and 2-positions of the pyrrolidine ring. The (2R) stereochemistry distinguishes it from enantiomeric or diastereomeric analogs. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics and constrained amino acid analogs . Its benzyl and methyl ester groups contribute to its solubility in organic solvents, facilitating its use in nucleophilic substitutions or ring-opening reactions.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-19-13(17)11-7-8-12(16)15(11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOBZGBHABMDMC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis generally begins from chiral pyrrolidine precursors or suitably protected amino acids such as proline derivatives. The key synthetic steps include:

- Construction or derivatization of the pyrrolidine ring maintaining chirality.

- Introduction of the benzyl ester at the nitrogen (position 1).

- Methyl esterification at position 2.

- Selective oxidation to install the ketone at position 5.

- Protection and deprotection steps to control reactivity and stereochemical outcomes.

Stepwise Synthetic Route (Representative)

A representative synthetic route adapted from related pyrrolidine and piperidine derivatives involves the following key steps:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Chiral proline or pyrrolidine derivative | Enantiomerically pure pyrrolidine core |

| 2 | N-Benzylation | Benzyl bromide or benzyl chloroformate, base (e.g., triethylamine) | Introduction of benzyl ester at nitrogen |

| 3 | Methyl esterification | Methanol, acid catalyst (e.g., HCl or H2SO4) | Formation of methyl ester at C-2 |

| 4 | Selective oxidation at C-5 | Oxidizing agents such as PCC, Dess–Martin periodinane, or Swern oxidation | Ketone installation at C-5 |

| 5 | Purification and chiral resolution | Chromatography, recrystallization, chiral HPLC | Isolation of pure (2R)-configured product |

Detailed Reaction Conditions and Notes

N-Benzylation : Typically performed under mild basic conditions using benzyl halides and organic bases like triethylamine or diisopropylethylamine to avoid racemization. Solvents such as dichloromethane or acetonitrile are common.

Methyl Esterification : Acid-catalyzed esterification is conducted under anhydrous conditions to prevent hydrolysis. Methanol is the preferred alcohol, and reaction temperature is controlled to optimize yield.

Selective Oxidation : The 5-position ketone is introduced via oxidation of the corresponding alcohol or methylene group. Mild oxidants like Dess–Martin periodinane or PCC are preferred to avoid over-oxidation or ring cleavage.

Protection/Deprotection : Protecting groups such as Boc or benzyl carbamates may be used during intermediate steps to mask reactive amines or acids, removed under hydrogenolysis or acidic conditions as needed.

Industrial and Advanced Synthetic Approaches

Patent-Reported Processes

A patent (US20140303375A1) describes a multi-step process for related compounds involving:

- Removal of benzyloxycarbonyl protecting groups.

- Trifluoroacetylation of nitrogen atoms.

- Hydroxyl group substitution with benzyloxyamine.

- Intramolecular urea formation.

- Conversion of side chains to yield optically active derivatives.

This process involves careful control of reagents such as trifluoroacetylating agents and bases (e.g., sodium hydrogencarbonate, potassium carbonate, triethylamine) to achieve selective functionalization without racemization.

Use of Orthogonal Protecting Groups and Diastereoselective Steps

Research publications demonstrate the use of orthogonal protecting groups (e.g., allyl, trimethylsilyl ethyl) to enable selective transformations at different positions of the pyrrolidine ring. For example, selective reduction with sodium triacetoxyborohydride in acidic media allows for diastereoselective formation of intermediates, which are then methylated and purified to yield high-purity products.

Analytical and Purification Techniques

- Chiral High-Performance Liquid Chromatography (HPLC) is essential for confirming enantiomeric excess and stereochemical integrity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, including confirmation of ester groups and ketone functionality.

- Polarimetry measures optical rotation to verify (2R)-configuration.

- Chromatographic purification (flash chromatography, preparative HPLC) is used to isolate pure compounds from reaction mixtures.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Base Selection : In trifluoroacetylation steps, bases such as sodium hydrogencarbonate or triethylamine are used in excess to control selectivity.

- Stereochemical Control : Starting from optically pure precursors or employing chiral catalysts ensures retention of (2R)-configuration.

- Side Reactions : Overprotection or epimerization can be minimized by controlling reaction time, temperature, and reagent stoichiometry.

- Yield Optimization : Multi-step routes achieve overall yields exceeding 70% with careful purification and reaction condition optimization.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 5-position undergoes selective oxidation under controlled conditions.

Key Findings :

-

MnO₂ selectively oxidizes the α-position to the ester group without epimerization .

-

Over-oxidation to carboxylic acids occurs with prolonged exposure to strong oxidants (e.g., CrO₃) .

Reduction Reactions

The 5-oxo group is amenable to stereoselective reduction:

| Reagent | Conditions | Product | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, −20°C, 30 min | (2R,5R)-5-Hydroxy derivative | 85:15 | |

| L-Selectride® | THF, −78°C, 1 h | (2R,5S)-5-Hydroxy derivative | 95:5 |

Mechanistic Insight :

-

Chelation-controlled reduction with NaBH₄ favors the cis-diol .

-

Bulky hydrides (e.g., L-Selectride®) achieve anti-Cram selectivity through steric effects .

Alkylation at C4

The C4 position undergoes nucleophilic alkylation with retention of configuration:

| Electrophile | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzyl bromide | LDA | THF, −78°C, 1 h | C4-Benzyl-substituted derivative | 58% | |

| 4-Isopropylbenzyl bromide | NaHMDS | DMF, 0°C, 2 h | 4-(4-Isopropylbenzyl) analog | 44% |

Stereochemical Outcome :

-

Alkylation proceeds via enolate intermediates with >99% diastereomeric excess (de) .

-

Steric bulk at C2 (methyl ester) directs electrophilic attack to the less hindered face .

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed cleavage:

Kinetic Analysis :

Enzymatic Modifications

Biocatalytic approaches enable selective functionalization:

Optimization Data :

Cross-Coupling Reactions

Ni-catalyzed reductive cross-coupling enables C–C bond formation:

Mechanistic Pathway :

Stability Data

| Condition | Half-life (t₁/₂) | Degradation Pathway | Source |

|---|---|---|---|

| pH 7.4 buffer (37°C) | 48 h | Ester hydrolysis | |

| UV light (254 nm) | 15 min | Norrish Type II cleavage |

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, with reactivity modulated by steric and electronic factors inherent to its bicyclic structure. Recent advances in asymmetric catalysis (e.g., enzymatic modifications , Ni-mediated cross-couplings ) have significantly expanded its utility in target-oriented synthesis.

Scientific Research Applications

Synthesis and Production

The synthesis of 1-benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. Common methods include:

- Condensation Reaction: Benzylamine reacts with 2-methyl-3-oxopyrrolidine-1,2-dicarboxylic acid under acidic conditions.

- Dehydrating Agents: Thionyl chloride or phosphorus oxychloride are often used to facilitate ester formation.

Organic Synthesis

1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications, making it valuable in developing new compounds.

Pharmacological Studies

This compound has been identified as an intermediate in the synthesis of biologically active compounds such as (+)-Anatoxin A Hydrochloride, a potent neurotoxin produced by cyanobacteria. Research indicates that exposure to Anatoxin A can lead to severe neurological symptoms, making the study of its derivatives crucial for understanding its mechanism and potential antidotes .

Case Study: Synthesis of (+)-Anatoxin A Hydrochloride

In a study by Ueno et al., the synthesis of (+)-Anatoxin A Hydrochloride from 1-benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate was explored. The research highlighted the efficiency of this compound as an intermediate, facilitating the production of neurotoxic agents used in toxicological studies .

Enzyme Inhibition Studies

Research has demonstrated that derivatives of 1-benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate can act as enzyme inhibitors. For example, studies focusing on protein-ligand interactions have shown that this compound can modulate specific biochemical pathways, indicating its potential use in drug development.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate (CAS 16217-15-5)

- Structural Difference : The oxo group is at the 4-position instead of 3.

- Stereochemistry : (2S) configuration.

- Applications : Used in synthesizing modified proline derivatives for drug discovery .

- Molecular Weight : 277.27 g/mol (vs. 279.29 g/mol for the 5-oxo (2R) variant).

(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 400626-71-3)

- Substituents : tert-butyl (Boc) at position 1, benzyl at position 2.

- Stereochemistry : (2R).

- Safety Profile : Classified as harmful if swallowed (H302) and a skin sensitizer (H317) .

- Synthesis : Prepared via Grignard reactions or esterification under anhydrous conditions .

1-(tert-Butyl) 2-ethyl (2R,4S)-4-(3-fluoropropyl)-5-oxopyrrolidine-1,2-dicarboxylate

Stereochemical Variants

(S)-1-Benzyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

- Key Difference : (2S) configuration vs. (2R).

- Reactivity : Enantiomeric pairs may exhibit divergent biological activities or catalytic efficiencies in asymmetric synthesis .

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 53100-44-0)

Functional Group Modifications

Z-Pyr-OSu (CAS 40291-26-7)

Comparative Data Table

Biological Activity

1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate, with CAS number 690211-34-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

- Molecular Formula : C14H15NO5

- Molecular Weight : 277.27 g/mol

- Structure : The compound features a pyrrolidine ring with two carboxylate groups and a benzyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO5 |

| Molecular Weight | 277.27 g/mol |

| Appearance | Liquid |

| Density | 1.306 g/cm³ |

Biological Significance

1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate serves as an intermediate in the synthesis of biologically active compounds, including the neurotoxin (+)-Anatoxin A Hydrochloride. This cyanotoxin is known for its acute neurotoxicity and is produced by various cyanobacteria species, leading to severe neurological symptoms such as convulsions and respiratory paralysis upon exposure .

Research indicates that derivatives of this compound may exhibit several biological activities:

- Calpain Inhibition : Compounds structurally related to 1-benzyl 2-methyl (2R)-5-oxopyrrolidine have been studied for their ability to inhibit calpain, a cysteine protease implicated in neurodegenerative diseases like Alzheimer's. The most advanced derivative from this series, ABT-957 (Alicapistat), has shown promise in clinical trials for its selective inhibition properties .

- Anticonvulsant Activity : Related compounds have demonstrated significant anticonvulsant effects in various animal models. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) exhibited broad-spectrum anticonvulsant activity across multiple seizure models, indicating potential therapeutic applications in epilepsy .

Study on Neuroprotective Effects

A study published in "Carcinogenesis" examined the neuroprotective effects of compounds similar to 1-benzyl 2-methyl (2R)-5-oxopyrrolidine against oxidative stress in neuronal cells. The results indicated that these compounds could mitigate cell death induced by oxidative agents, suggesting a protective role in neurodegenerative conditions .

Anticancer Activity

In another investigation focusing on multiple myeloma cells, the cytotoxic effects of various derivatives were assessed using MTT assays. Some compounds exhibited IC50 values ranging from 61 to 170 µM, indicating their potential as anticancer agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with 1-benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate and its derivatives:

Q & A

Q. How can conflicting data on acute toxicity (e.g., Category 4 oral toxicity vs. no GHS classification) be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.